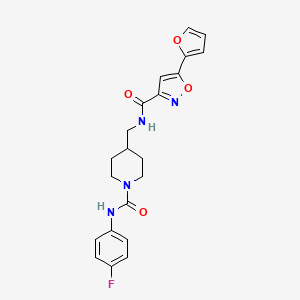

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

N-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic organic compound characterized by a piperidine core modified with a 4-fluorophenyl carbamoyl group and a methyl-linked isoxazole-3-carboxamide moiety bearing a furan-2-yl substituent. This structure integrates multiple pharmacophoric elements:

- Piperidine: A six-membered heterocyclic amine common in bioactive molecules, often influencing pharmacokinetics and target binding .

- 4-Fluorophenyl group: Enhances metabolic stability and modulates electronic properties via fluorine’s electronegativity .

- Isoxazole-furan system: The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) and furan (an oxygen-containing aromatic ring) may contribute to hydrogen bonding and π-π interactions, critical for biological activity .

Properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4/c22-15-3-5-16(6-4-15)24-21(28)26-9-7-14(8-10-26)13-23-20(27)17-12-19(30-25-17)18-2-1-11-29-18/h1-6,11-12,14H,7-10,13H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCVGKGSRRMNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, identified by its CAS number 1235056-38-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 412.4 g/mol. Its structure features a piperidine ring substituted with a fluorophenyl group and an isoxazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1235056-38-8 |

| Molecular Formula | C21H21FN4O4 |

| Molecular Weight | 412.4 g/mol |

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

- Formation of the Piperidine Intermediate : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group : This is done via nucleophilic substitution using 4-fluoroaniline.

- Carbamoylation : The piperidine intermediate reacts with a carbamoyl chloride derivative.

- Isoxazole Formation : The final step involves the coupling of the carbamoyl piperidine with furan derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in various physiological processes. The compound's structure allows it to modulate the activity of these targets, influencing pathways related to inflammation, cancer progression, and neuroprotection.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. A study demonstrated that it effectively inhibited cell proliferation in various cancer cell lines, including breast and colorectal cancers. The IC50 values for these activities ranged from 7.9 to 92 µM , indicating a potent effect against tumor growth.

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory properties. In vitro studies revealed that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which are crucial mediators in inflammatory responses.

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through its ability to inhibit phosphodiesterase (PDE) enzymes. By modulating cAMP levels within neuronal cells, it could enhance cognitive functions and provide therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study evaluated the effects of the compound on MDA-MB-231 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis.

- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound led to a marked decrease in inflammatory markers compared to untreated controls.

- Neuroprotection : Animal studies have shown that administration of this compound resulted in improved memory retention in models of cognitive decline.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs identified in the evidence. Key differences in substituents, synthesis, and safety profiles are highlighted.

Structural Analogues

Piperidine Derivatives

- para-Methylfentanyl () : Shares a piperidine core but features phenylethyl and methylphenyl substituents. Unlike the target compound, para-methylfentanyl is an opioid analog, indicating that piperidine modifications significantly alter biological targets .

- N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide (): Contains a benzofuran-carboxamide linked to a cyanobenzyl-piperidine group. The trifluoromethylphenyl substituent enhances lipophilicity, contrasting with the target’s fluorophenyl group, which prioritizes metabolic stability .

Isoxazole-Containing Compounds

- 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)pyrazole derivatives () : Feature nitro groups on the isoxazole ring, which increase electron-withdrawing effects compared to the target’s furan-2-yl substituent. Nitro groups may enhance binding affinity but raise toxicity concerns .

Furan-Containing Compounds

- USP31-listed furan derivatives (): Include dimethylamino-methyl furan moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.